![molecular formula C10H6N2OS B14367315 2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine CAS No. 91813-38-6](/img/structure/B14367315.png)
2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a furan ring, a thiazole ring, and a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with excess diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide. The final step involves the oxidation of the carbothioamide with potassium ferricyanide in an alkaline medium to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine undergoes various electrophilic substitution reactions, including nitration, bromination, hydroxymethylation, formylation, and acylation. These reactions typically occur at the 5-position of the furan ring .
Common Reagents and Conditions:
Nitration: Nitric acid in the presence of sulfuric acid.
Bromination: Bromine in an organic solvent.
Hydroxymethylation: Formaldehyde in the presence of a base.
Formylation: Hexamethylenetetramine in polyphosphoric acid.
Acylation: Acetic anhydride in polyphosphoric acid.
Major Products: The major products of these reactions include nitrated, brominated, hydroxymethylated, formylated, and acyl
Propriétés
Numéro CAS |
91813-38-6 |
|---|---|
Formule moléculaire |
C10H6N2OS |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
2-(furan-2-yl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C10H6N2OS/c1-3-7-9(11-5-1)14-10(12-7)8-4-2-6-13-8/h1-6H |
Clé InChI |
ZVTFFSCGPSCPEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)SC(=N2)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)

![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
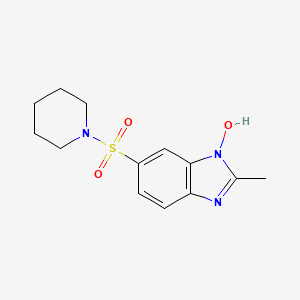
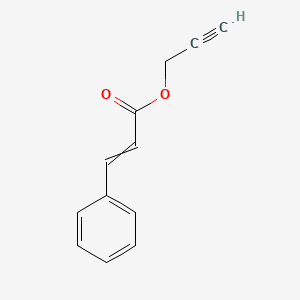
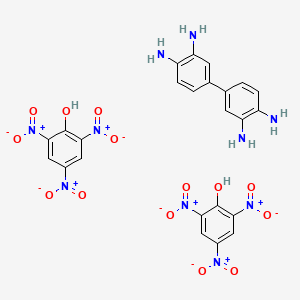
![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)
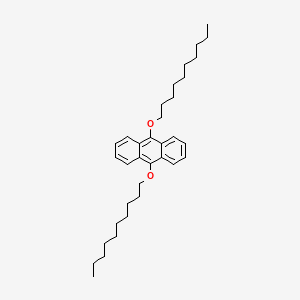

![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)
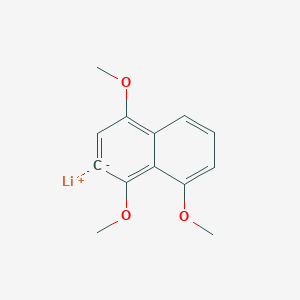
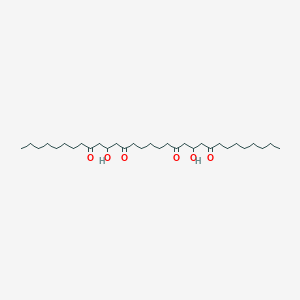

![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
